molecular formula C24H22ClN3O2S B2874202 2-chloro-10-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-10H-phenothiazine CAS No. 2058284-83-4

2-chloro-10-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-10H-phenothiazine

Cat. No.: B2874202
CAS No.: 2058284-83-4
M. Wt: 451.97
InChI Key: NKBVATFDJLCXQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-10-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-10H-phenothiazine is a complex organic compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse pharmacological activities, including antipsychotic and antiemetic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-10-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-10H-phenothiazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of 2-chloroaniline with sulfur and an oxidizing agent.

    Substitution Reaction: The phenothiazine core undergoes a substitution reaction with 3-methoxyphenylpiperazine in the presence of a suitable base and solvent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-10-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-10H-phenothiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-10-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-10H-phenothiazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of phenothiazine derivatives.

Medicine

Medically, phenothiazine derivatives, including this compound, are investigated for their antipsychotic and antiemetic properties. They are also explored for their potential use in treating other neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various active ingredients.

Mechanism of Action

The mechanism of action of 2-chloro-10-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-10H-phenothiazine involves its interaction with specific molecular targets in the body. Phenothiazine derivatives are known to interact with dopamine receptors, particularly the D2 receptor, which plays a crucial role in their antipsychotic effects. Additionally, these compounds can interact with other neurotransmitter receptors, contributing to their broad pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Perphenazine: Another phenothiazine derivative with similar antipsychotic properties.

    Fluphenazine: Known for its high potency and long duration of action.

    Chlorpromazine: One of the first antipsychotic drugs, widely used in clinical practice.

Uniqueness

2-chloro-10-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-10H-phenothiazine is unique due to its specific substitution pattern, which can influence its pharmacological activity and receptor binding affinity. The presence of the 3-methoxyphenyl group and the piperazine moiety can enhance its interaction with certain biological targets, potentially leading to improved therapeutic effects.

Properties

IUPAC Name

(2-chlorophenothiazin-10-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O2S/c1-30-19-6-4-5-18(16-19)26-11-13-27(14-12-26)24(29)28-20-7-2-3-8-22(20)31-23-10-9-17(25)15-21(23)28/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBVATFDJLCXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.